molecular formula C11H20ClNOS B1490325 2-chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)butanamide CAS No. 2097999-14-7

2-chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)butanamide

Cat. No.: B1490325
CAS No.: 2097999-14-7
M. Wt: 249.8 g/mol
InChI Key: MVYSRDJVLTVGCF-UHFFFAOYSA-N
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Description

2-Chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)butanamide ( 2097999-14-7) is a chloro-substituted butanamide derivative of interest in medicinal chemistry and materials science. With a molecular formula of C11H20ClNOS and a molecular weight of 249.80 g/mol, its structure incorporates a sulfur-containing tetrahydro-2H-thiopyran-4-yl moiety and an ethyl group as nitrogen substituents, combining a halogenated aliphatic chain with a heterocyclic ring . This combination makes it a valuable building block or intermediate for chemical synthesis and the exploration of structure-activity relationships. The compound is typically prepared via amide coupling between a functionalized 2-chlorobutanoic acid derivative and the amine, N-ethyl-tetrahydrothiopyran-4-amine . As a specialized chemical, it serves as a key intermediate for researchers developing novel compounds in fields such as antimicrobial and anticonvulsant research . This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-chloro-N-ethyl-N-(thian-4-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20ClNOS/c1-3-10(12)11(14)13(4-2)9-5-7-15-8-6-9/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVYSRDJVLTVGCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N(CC)C1CCSCC1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)butanamide (CAS Number: 2097999-14-7) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, including antimicrobial properties, anticonvulsant effects, and its relevance in chemical warfare agent monitoring.

PropertyValue
Molecular FormulaC11H20ClNOS
Molecular Weight249.8 g/mol
PurityTypically 95%
IUPAC Name2-chloro-N-ethyl-N-(thian-4-yl)butanamide

Antimicrobial Activity

Antifungal Properties : Research indicates that this compound exhibits significant antifungal activity against Candida species, which are common yeast pathogens responsible for human infections. The compound has demonstrated efficacy against clinical strains, suggesting its potential as a novel antifungal agent.

Bactericidal Effects : The compound also shows activity against Gram-positive bacteria. Studies have reported minimum inhibitory concentrations (MICs) indicating moderate to strong antibacterial properties. This suggests that it could be beneficial in treating bacterial infections, particularly those caused by resistant strains.

Anticonvulsant Properties

In the realm of neurology, derivatives of this compound have been evaluated for their anticonvulsant effects. Notably, it has shown promising results in animal models such as the pentylenetetrazol (PTZ) and 6 Hz models of epilepsy. These findings indicate the potential for development into a therapeutic option for epilepsy and related seizure disorders.

Chemical Warfare Agent Monitoring

The structural characteristics of this compound make it a candidate for monitoring potential chemical warfare agents. Its derivatives have been synthesized to serve as analytical standards in detecting and identifying substances that could be used in chemical warfare, contributing to international safety and non-proliferation efforts.

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    • A study published in 2003 identified several novel leads from tetrahydrothiopyran derivatives with enhanced activity against respiratory pathogens. This highlights the broader implications of similar compounds, including this compound, in antimicrobial drug development .
  • Anticonvulsant Research :
    • In preclinical trials, compounds structurally related to this compound were assessed for their ability to prevent seizures induced by electrical stimulation. Results showed a significant reduction in seizure frequency, suggesting a mechanism that warrants further investigation for clinical applications.
  • Chemical Monitoring Applications :
    • The synthesis of analogs for use as standards in chemical analysis has been documented extensively. These findings support the utility of this compound not only in pharmacological contexts but also in ensuring compliance with international chemical weapon treaties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with two analogs from the CymitQuimica database (2025), which share the chloro-butanamide backbone but differ in substituents and heterocyclic rings .

Structural and Functional Differences

Key Features:
  • Target Compound: N-Substituents: Ethyl (simple alkyl) and tetrahydro-2H-thiopyran-4-yl (sulfur-containing six-membered ring). Heterocycle: Thiopyran (sulfur atom at position 2) introduces polarizability and reduced electronegativity compared to oxygen-based pyran. Molecular Formula: Inferred as C₁₁H₁₈ClNOS (assuming thiopyran replaces pyran in analogs).
  • Analog 1: Name: 2-Chloro-N-(2-methoxyethyl)-N-(tetrahydro-2H-pyran-4-yl)butanamide . N-Substituents: 2-Methoxyethyl (ether-containing alkyl) and tetrahydro-2H-pyran-4-yl (oxygen-containing ring). Molecular Formula: C₁₂H₂₁ClNO₃.
  • Analog 2: Name: 2-Chloro-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)butanamide . N-Substituents: Cyclopropylmethyl (strained three-membered ring) and tetrahydro-2H-pyran-4-yl. Molecular Formula: C₁₃H₂₂ClNO₂.

Comparative Analysis

Table 1: Structural and Physicochemical Properties
Property Target Compound Analog 1 Analog 2
Molecular Weight ~247.8 g/mol (inferred) 262.75 g/mol 259.77 g/mol
Heterocyclic Ring Thiopyran (S) Pyran (O) Pyran (O)
N-Substituents Ethyl, Thiopyran-4-yl 2-Methoxyethyl, Pyran-4-yl Cyclopropylmethyl, Pyran-4-yl
Polarity Moderate (S introduces polarizability) Higher (methoxy group enhances polarity) Lower (cyclopropyl reduces solubility)
Synthetic Accessibility Likely challenging (thiopyran synthesis) Moderate (pyran common in libraries) Moderate (cyclopropyl requires specialized routes)
Electronic and Steric Effects:
  • Thiopyran vs. Pyran : The sulfur atom in the target compound’s thiopyran ring increases ring size (vs. oxygen), reduces electronegativity, and enhances lipophilicity. This may improve membrane permeability but reduce hydrogen-bonding capacity compared to pyran analogs .
  • Substituent Impact: Ethyl: Minimal steric hindrance; promotes metabolic stability. 2-Methoxyethyl (Analog 1): Enhances water solubility via ether oxygen but introduces conformational flexibility.

Research Implications

  • Lumping Strategy : Compounds like these may be grouped in computational models due to shared chloro-butanamide motifs, simplifying reaction networks in environmental or metabolic studies .
  • Crystallography Tools : Programs like SHELX and WinGX could resolve structural differences (e.g., thiopyran ring conformation) and validate synthetic outcomes .

Preparation Methods

Amide Coupling Approach

The most common and efficient method to prepare 2-chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)butanamide is via amide coupling between an appropriately functionalized 2-chlorobutanoic acid derivative and the amine, N-ethyl-tetrahydrothiopyran-4-amine.

  • Step 1: Preparation of 2-chlorobutanoic acid or its activated derivative
    The 2-chlorobutanoic acid can be synthesized by chlorination of butanoic acid derivatives or by nucleophilic substitution on 2-haloalkanoic acid esters. Activation is typically achieved by converting the acid to an acid chloride or using coupling reagents such as carbodiimides (e.g., DCC, EDC) or uronium salts.

  • Step 2: Amide bond formation
    The amine component, N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)amine, is reacted with the activated acid derivative under mild conditions to form the desired amide. The reaction is usually carried out in anhydrous solvents such as dichloromethane, tetrahydrofuran, or 2-methyl tetrahydrofuran, with the addition of a base like N-methylmorpholine or triethylamine to scavenge the generated acid.

  • Step 3: Purification
    The crude product is purified by standard chromatographic techniques or crystallization.

This method is supported by precedent in related amide syntheses, including those involving heterocyclic amines and chloro-substituted acids, as seen in related compounds synthesized via amide coupling with carboxylic acid derivatives and heterocyclic amines.

Alternative Route: Alkylation of Amides

Another approach involves the alkylation of a preformed amide with a suitable chloroalkylating agent.

  • The N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)butanamide is first prepared without the chloro substituent.
  • Subsequently, selective chlorination or alkylation at the 2-position of the butanamide chain is performed using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
  • This approach requires careful control to avoid over-chlorination or side reactions at the sulfur-containing ring.

This method is less commonly reported due to potential side reactions but can be useful when direct coupling is challenging.

Use of Protecting Groups and Ring Assembly

In some synthetic schemes, the tetrahydro-2H-thiopyran ring is assembled or protected prior to amide coupling to improve yield and selectivity.

  • Protection of the sulfur atom or amine nitrogen may be employed using standard protecting groups (e.g., carbamates, sulfonamides).
  • After amide formation, the protecting groups are removed under mild acidic or basic conditions.
  • This stepwise approach helps to avoid side reactions and degradation of the sensitive heterocycle during the coupling.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Acid activation Thionyl chloride, carbodiimides (DCC, EDC) Acid chloride formation or in situ activation
Amide coupling N-methylmorpholine or triethylamine, 2-methyl THF, 0-25 °C Mild conditions to preserve heterocycle integrity
Alkylation (if used) Thionyl chloride, PCl5, or alkyl halides Requires careful control to avoid side reactions
Protection/deprotection Carbamate or sulfonamide protecting groups, acidic/basic cleavage Protects sensitive amine or sulfur during synthesis

Yields and Purity

  • Amide coupling reactions typically afford yields in the range of 70-90% depending on the purity of starting materials and reaction optimization.
  • Alkylation methods may show lower yields (50-70%) due to side reactions.
  • Purity is generally confirmed by chromatographic and spectrometric methods (HPLC, NMR, MS).

Summary Table of Preparation Routes

Method Key Steps Advantages Limitations
Direct Amide Coupling Acid activation + amide bond formation High yield, straightforward Requires pure amine and acid
Alkylation of Amide Amide formation + chlorination Useful if acid unavailable Side reactions, lower yield
Protection Strategy Protect amine/sulfur + coupling + deprotection Protects sensitive groups Additional steps, time-consuming

Research Findings and Literature Support

  • The amide coupling method is widely supported by recent studies in heterocyclic amide synthesis, including those involving sulfur-containing rings and chloroalkyl chains.
  • Patents and literature on related compounds emphasize the importance of mild reaction conditions and use of suitable bases to avoid degradation of the tetrahydrothiopyran ring.
  • Optimization of solvent choice (e.g., 2-methyl THF) and temperature control has been shown to improve yields and reduce impurities.

Q & A

Basic: What are the common synthetic routes for 2-chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)butanamide, and what catalysts are typically employed?

The synthesis often involves alkylation or amidation reactions. A representative method includes reacting tetrahydro-2H-thiopyran-4-amine with ethyl chloroacetate derivatives under basic conditions. Catalysts such as sodium hydroxide or hydrogen gas are used to facilitate nucleophilic substitution or hydrogenation steps. Solvent selection (e.g., ethanol or dichloromethane) and temperature control (40–80°C) are critical for optimizing intermediate formation. For example, hydrogenation of intermediates may require palladium-based catalysts under controlled pressure .

Basic: Which analytical techniques are critical for characterizing this compound’s purity and structure?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : For confirming stereochemistry and functional groups (e.g., δ 2.82 ppm for tetrahydrothiopyran methylene protons) .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95%) and resolve co-eluting impurities .
  • Mass Spectrometry (MS) : For molecular weight confirmation (e.g., HRMS matching calculated [M+H⁺] values) .
    Cross-validation with infrared (IR) spectroscopy and elemental analysis ensures structural integrity.

Advanced: How can researchers optimize reaction conditions to improve yields of this compound?

Optimization involves systematic variation of:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) may enhance nucleophilicity, while ethanol improves solubility of intermediates .
  • Catalyst loading : Incremental increases in NaOH or Pd/C (5–10% w/w) can drive reactions to completion without side-product formation .
  • Temperature gradients : Stepwise heating (e.g., 60°C for 2 hours, then 80°C for 1 hour) minimizes thermal degradation.
    Design-of-Experiments (DoE) software can model interactions between variables to identify optimal conditions .

Advanced: What strategies resolve contradictions in spectroscopic data during structural elucidation?

Contradictions (e.g., unexpected NMR splitting patterns) require:

  • 2D-NMR techniques : HSQC and HMBC to assign ambiguous proton-carbon correlations .
  • Isotopic labeling : Introducing ¹³C or ¹⁵N labels to track reactive sites during synthesis .
  • Comparative analysis : Benchmarking against structurally similar compounds (e.g., tetrahydro-2H-pyran analogues) to identify deviations caused by sulfur’s electronic effects .

Advanced: How can computational methods predict the compound’s reactivity or metabolic pathways?

  • Density Functional Theory (DFT) : Calculates activation energies for reactions (e.g., hydrolysis of the chloroacetamide group) .
  • Molecular Dynamics (MD) Simulations : Models interactions with biological targets (e.g., enzyme active sites) to predict binding affinities .
  • MetaSite Software : Predicts metabolic hotspots (e.g., oxidation at the thiopyran ring) using human liver microsome data .

Advanced: What in vitro assays are suitable for evaluating its biological activity?

  • Enzyme Inhibition Assays : Test interactions with targets like kinases or proteases using fluorescence-based substrates .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HepG2) to assess IC₅₀ values .
  • Permeability Studies : Caco-2 cell monolayers to predict blood-brain barrier penetration, critical for CNS-targeted applications .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)butanamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)butanamide

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